2,4-dichloro-5-(morpholin-4-ylsulfonyl)-N-(4-nitrophenyl)benzamide
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Overview
Description
2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with dichloro, morpholinosulfonyl, and nitrophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(morpholinosulfonyl)benzamide
- N-(4-Nitrophenyl)benzamide
- 2,4-Dichloro-N-(4-nitrophenyl)benzamide
Uniqueness
2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide stands out due to the presence of both the morpholinosulfonyl and nitrophenyl groups, which confer unique chemical and biological properties. These substitutions can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2N3O6S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H15Cl2N3O6S/c18-14-10-15(19)16(29(26,27)21-5-7-28-8-6-21)9-13(14)17(23)20-11-1-3-12(4-2-11)22(24)25/h1-4,9-10H,5-8H2,(H,20,23) |
InChI Key |
AWYYBADEWXUEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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